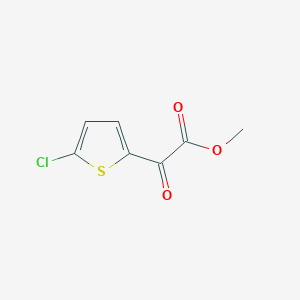

Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate

Description

Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate is an α-keto ester derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position. Its reactivity stems from the electron-withdrawing oxoacetate group and the aromatic thiophene moiety, which influence both its synthetic accessibility and functional properties.

Properties

IUPAC Name |

methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c1-11-7(10)6(9)4-2-3-5(8)12-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGLGZGJKQGONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275393 | |

| Record name | Methyl 5-chloro-α-oxo-2-thiopheneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32766-62-4 | |

| Record name | Methyl 5-chloro-α-oxo-2-thiopheneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32766-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-α-oxo-2-thiopheneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

Chlorophenyl vs. Fluorophenyl Analogs

- Methyl 2-(4-Chlorophenyl)-2-oxoacetate (): Synthesized via silica gel chromatography (39% yield). Exhibits distinct $ ^1H $ NMR signals at δ 8.17–8.06 ppm (aromatic protons) and δ 4.01 ppm (methoxy group).

- Methyl 2-(4-Fluorophenyl)-2-oxoacetate (): Similar synthesis (39% yield), with $ ^{19}F $ NMR at δ -101.07 ppm. Fluorine’s electronegativity may improve metabolic stability compared to chlorine, making it favorable in drug design.

Key Difference : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine, impacting reactivity and intermolecular interactions .

Chlorothiophene vs. Chlorophenyl Derivatives

- Methyl 2-(2-Chlorophenyl)-2-oxoacetate (): Ortho-substituted chlorine may induce steric hindrance, reducing yields in synthetic pathways compared to para-substituted analogs.

Aromatic Ring Variations

Thiophene vs. Indole Derivatives

- Methyl 2-(7-Cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate (): Synthesized via AlCl$_3$-mediated Friedel–Crafts acylation (48% yield). The indole ring’s nitrogen atom enables hydrogen bonding, critical for biological activity (e.g., as an HIV-1 entry inhibitor intermediate). LC-MS (ESI): m/z [M+1]$^+$ = 247.43.

- Methyl 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetate (): Chlorine at the indole 5-position may modulate electronic properties, affecting binding affinity in drug-receptor interactions.

Key Difference : Indole derivatives exhibit enhanced hydrogen-bonding capacity and bioactivity compared to thiophene-based analogs, as seen in MAIT cell activation studies ().

Naphthalene vs. Phenyl Derivatives

Spectral Data Comparison

| Compound | $ ^1H $ NMR (δ, ppm) | $ ^{13}C $ NMR (δ, ppm) |

|---|---|---|

| Methyl 2-(4-Chlorophenyl)-2-oxoacetate | 8.17–8.06 (m, 2H), 4.01 (s, 3H) | Not reported |

| Methyl 2-(7-Cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate | Not reported | 188.8 (C=O), 161.0 (CN) |

| Methyl 2-(2-Chlorophenyl)-2-oxoacetate | Not reported | Not reported |

Insight : Para-substituted analogs show predictable aromatic proton splitting, while indole derivatives require complex $ ^{13}C $ NMR assignments due to multiple electronegative substituents.

Biological Activity

Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₈ClO₃S

Molecular Weight: 233.68 g/mol

CAS Number: 95773218

The compound features a thiophene ring substituted with a chlorine atom, contributing to its unique chemical reactivity and biological interactions.

Synthesis

This compound can be synthesized through various organic reactions, including:

- Knoevenagel Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base.

- Claisen Condensation: This reaction combines esters or ketones to form β-keto esters or β-diketones.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties , particularly against various bacterial strains. Studies have shown that compounds with similar structures often target bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties . It has been noted for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.

- Receptor Interaction: It may interact with cellular receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.

Case Studies

-

Antibacterial Activity Study

- A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.

-

Anticancer Research

- In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring with chlorine substitution | Antimicrobial, anticancer |

| Methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | Bromine substitution instead of chlorine | Similar antimicrobial activity |

| Ethyl 5-chlorothiophene-2-glyoxylate | Glyoxylate functional group | Investigated for enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.